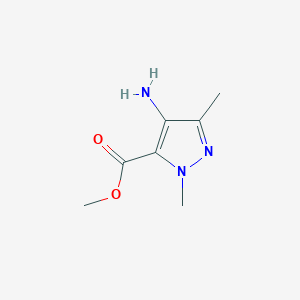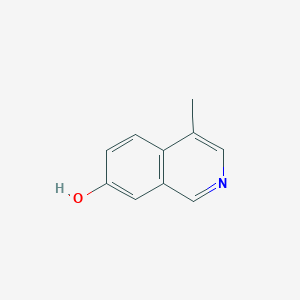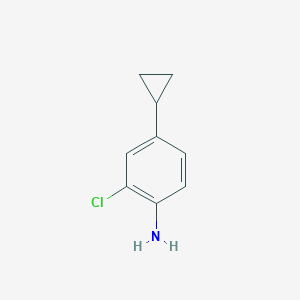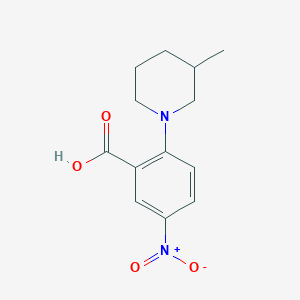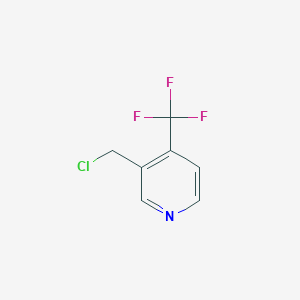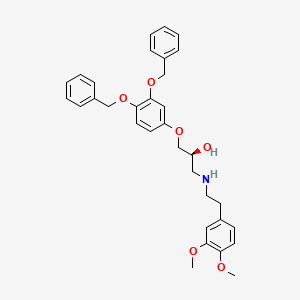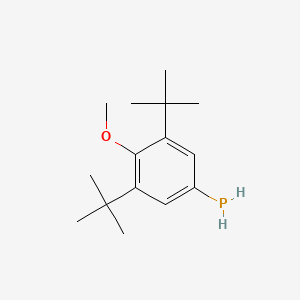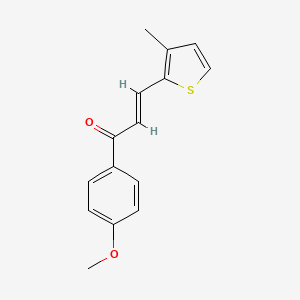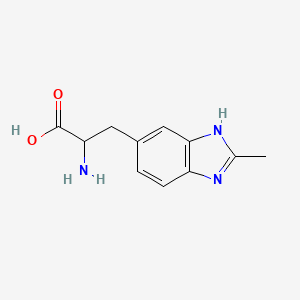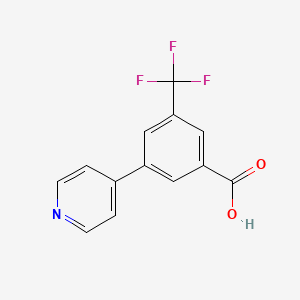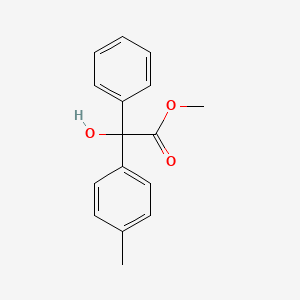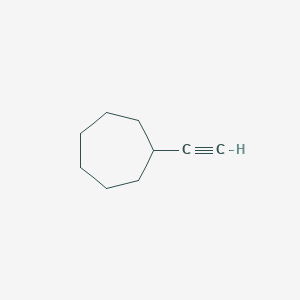
Ethynylcycloheptane
Vue d'ensemble
Description
Ethynylcycloheptane is an organic compound consisting of a seven-membered ring with a triple bond and a vinyl group. This compound is a cyclic ether that contains a ring of seven carbon atoms. It has two isomers: the homologous isomer and the positional isomer. The homologous isomer has the same number of hydrogen atoms on each carbon atom, while the positional isomer has different numbers of hydrogen atoms on some of its carbons .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The most generally useful method of preparing ethers, including ethynylcycloheptane, is the Williamson ether synthesis. In this method, an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is normally prepared by the reaction of an alcohol with a strong base such as sodium hydride .
Industrial Production Methods: Industrial preparation of simple symmetrical ethers can be illustrated by the Williamson synthesis of ethers. This involves the reaction of a given alkyl halide with a given alkoxide ion .
Analyse Des Réactions Chimiques
Types of Reactions: Ethynylcycloheptane undergoes various types of reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include strong bases like sodium hydride for the preparation of alkoxide ions, and primary alkyl halides or tosylates for the Williamson ether synthesis .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in the Williamson ether synthesis, the product is typically an ether .
Applications De Recherche Scientifique
Ethynylcycloheptane has various applications in scientific research. It is used in chemistry for the synthesis of other compounds and in biology for studying the effects of cyclic ethers. In medicine, it may be used for developing new drugs or therapies. In industry, it is used in the production of various chemicals and materials .
Mécanisme D'action
The mechanism by which ethynylcycloheptane exerts its effects involves its interaction with molecular targets and pathways. For example, it may interact with enzymes or receptors in the body, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Ethynylcycloheptane can be compared with other similar compounds, such as cyclohexenone derivatives. These compounds also contain a cyclic structure and have similar chemical properties. this compound is unique due to its seven-membered ring and the presence of a triple bond and a vinyl group .
List of Similar Compounds:- Cyclohexenone derivatives
- Ethynyl group compounds
- Other cyclic ethers
Propriétés
IUPAC Name |
ethynylcycloheptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14/c1-2-9-7-5-3-4-6-8-9/h1,9H,3-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUJHRYGXOXTIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


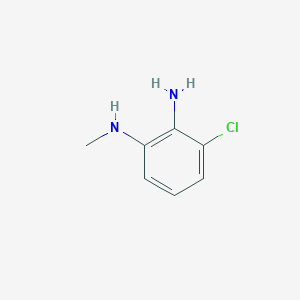
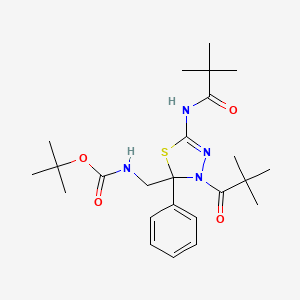
![Hafnium,dichlorobis[(1,2,3,4,5-h)-1-ethyl-2,4-cyclopentadien-1-yl]-](/img/structure/B3154695.png)
